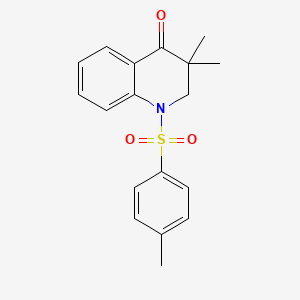
3,9-Perylenebiscarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Perylenebiscarbonyl chloride is an organic compound with the molecular formula C22H10Cl2O2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carbonyl chloride groups at the 3 and 9 positions of the perylene core. This compound is of significant interest due to its versatile applications in organic electronics, dye chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,9-Perylenebiscarbonyl chloride can be synthesized through the chlorination of perylene-3,9-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C22H10O4} + 2 \text{SOCl2} \rightarrow \text{C22H10Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,9-Perylenebiscarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride groups can be reduced to form perylene-3,9-dimethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form perylene-3,9-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products:
Substitution: Perylene-3,9-diamide, perylene-3,9-diesters.
Reduction: Perylene-3,9-dimethanol.
Oxidation: Perylene-3,9-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
3,9-Perylenebiscarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of perylene-based dyes and pigments, which are employed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound is utilized in the development of fluorescent probes for bioimaging and diagnostic applications.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in photodynamic therapy agents.
Industry: The compound is used in the production of high-performance materials, such as semiconductors and conductive polymers, due to its excellent electronic properties.
Wirkmechanismus
The mechanism of action of 3,9-perylenebiscarbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. In organic electronics, the compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in semiconducting materials. In biological applications, its fluorescence properties enable it to act as a probe for imaging and detection.
Vergleich Mit ähnlichen Verbindungen
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in dye chemistry and organic electronics.
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its applications in n-type semiconductors and as a fluorescent dye.
Uniqueness: 3,9-Perylenebiscarbonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. Its ability to undergo diverse chemical reactions makes it a versatile building block for the synthesis of various functional materials.
Eigenschaften
IUPAC Name |
perylene-3,9-dicarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Cl2O2/c23-21(25)17-9-8-16-12-4-2-6-14-18(22(24)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPFHMGSPXBTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
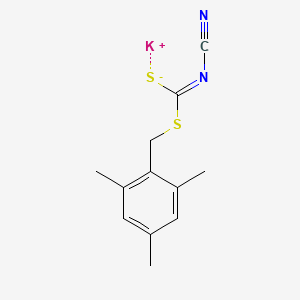
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
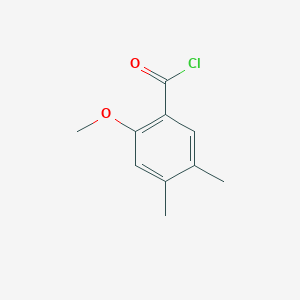
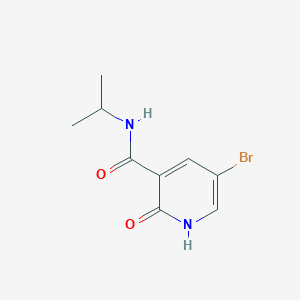
![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)

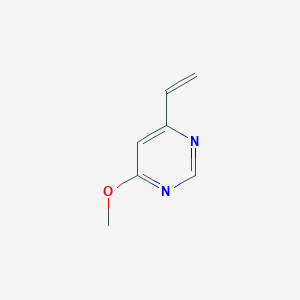

![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
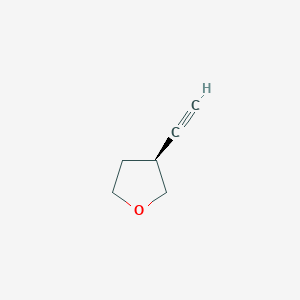
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)

